4-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride
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Overview
Description
4-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride is a complex organic compound that belongs to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride involves several steps. One common method includes the Aza-reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions often involve the use of metal catalysts, microwave-assisted reactions, and phase-transfer catalysis . Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride can be compared with other quinazoline derivatives such as:
- 2-(4-tert-Butylphenyl)quinazolin-4-ol
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 4-(10,15,20-tris(4-(tert-butyl)phenyl)porphyrin-5-yl)benzoic acid
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[2-(4-tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2.ClH/c1-25(2,3)18-12-8-16(9-13-18)22-27-21-7-5-4-6-20(21)23(28-22)26-19-14-10-17(11-15-19)24(29)30;/h4-15H,1-3H3,(H,29,30)(H,26,27,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUHXVMLLBYZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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